molecular formula C27H24O3 B371319 4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate CAS No. 329706-18-5

4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate

Cat. No.: B371319
CAS No.: 329706-18-5
M. Wt: 396.5g/mol
InChI Key: ZWOITPSLJHNNDZ-XOBNHNQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate is a useful research compound. Its molecular formula is C27H24O3 and its molecular weight is 396.5g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymer and Material Science

In the realm of polymer and material science, the focus has been on the development and enhancement of bioplastics. One particular study explores the large-scale production of polyhydroxyalkanoates (PHAs) in plants, aiming to provide a sustainable source of bioplastics, biochemicals, and energy. This approach leverages sunlight and atmospheric CO2, underscoring the environmental benefits of using renewable resources for material production. The versatility of PHAs, their biocompatibility, complete biodegradability, and non-toxicity make them a promising candidate for a wide range of applications, from medical uses to replacing conventional plastics (Somleva, Peoples, & Snell, 2013).

Environmental Science

Another study provides insight into the degradation of acetaminophen by advanced oxidation processes (AOPs), highlighting the importance of environmental pollution mitigation. This research not only addresses the removal of pharmaceutical contaminants from water sources but also offers a comprehensive review of the biotoxicity of by-products generated through AOPs. The study emphasizes the need for further understanding of the ecological impact of these processes, contributing to the development of safer and more effective water treatment technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Biochemical Applications

Research on the biochemical applications of various compounds underscores the therapeutic potential of natural substances. For instance, chlorogenic acid (CGA), a phenolic compound, has been reviewed for its multiple therapeutic roles, including antioxidant, antibacterial, and anti-inflammatory effects. This review broadens the understanding of CGA's pharmacological benefits, encouraging further exploration of natural compounds in disease prevention and treatment (Naveed et al., 2018).

Chemical Synthesis and Medicinal Chemistry

The development of efficient synthesis methods for key intermediates used in pharmaceutical manufacturing remains a critical area of research. A practical synthesis approach for 2-Fluoro-4-bromobiphenyl, a crucial intermediate for the production of flurbiprofen, showcases advancements in chemical synthesis. This method addresses the challenges associated with cost and toxicity in large-scale production, offering a more accessible route for creating valuable pharmaceutical compounds (Qiu, Gu, Zhang, & Xu, 2009).

Properties

IUPAC Name

[4-[(Z)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O3/c1-20(2)23-12-8-22(9-13-23)10-18-26(28)24-14-16-25(17-15-24)30-27(29)19-11-21-6-4-3-5-7-21/h3-20H,1-2H3/b18-10-,19-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOITPSLJHNNDZ-OMYAATJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.